Amisulbrom
Overview
Description
Amisulbrom is a sulfonamide fungicide . It is used to control oomycete diseases . The molecular formula of Amisulbrom is C13H13BrFN5O4S2 . It was developed by Nissan Chemical Industries Limited .
Synthesis Analysis
The synthesis of Amisulbrom involves the addition of absolute ethyl alcohol into the residual liquid, followed by evaporation of the residual water. Anhydrous ether-n-hexane is then added and stirred at room temperature for a period of time. After suction filtration and drying under reduced pressure, a crude product of the 2-oxocyclohexyl sodium sulfonate is obtained .
Physical And Chemical Properties Analysis
Amisulbrom has an average mass of 466.306 Da and a mono-isotopic mass of 464.957642 Da . It has a density of 1.9±0.1 g/cm3, a boiling point of 651.5±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C .
Scientific Research Applications
1. Aquatic Toxicity Studies
Amisulbrom, primarily used as a fungicide, has been studied for its potential toxicity to aquatic species. A study involving zebrafish (Danio rerio) demonstrated that exposure to Amisulbrom caused severe developmental defects in embryos. These included pericardial edema, blood-clot clustering, altered hatching rates, decreased heart rates, and abnormal hemoglobin distributions. The study also noted abnormal expression of genes associated with cardiovascular development in response to Amisulbrom, indicating specific effects on cardiovascular development in aquatic organisms (Ma & Li, 2021).
2. Fungicidal Activity and Chemical Synthesis
Amisulbrom has been acknowledged for its high efficacy against cucumber downy mildew, a significant agricultural disease. However, its synthesis involves high costs due to the incorporation of the bromoindole ring. Research aimed at developing cost-effective and eco-friendly alternatives led to the synthesis of 1,2,4-triazole-1,3-disulfonamide derivatives, with some compounds demonstrating comparable fungicidal activity to Amisulbrom. This research provided insights into structural requirements for effective fungicides and guides the design of active compounds with novel skeletons at lower costs (Lin et al., 2020).
3. Analytical Methods for Detecting Residues
A method to analyze Amisulbrom residues in various agricultural commodities was developed, using techniques such as HPLC-UVD/MS. This methodology is crucial for ensuring the safety and regulatory compliance of food products treated with Amisulbrom. The study established a reliable and reproducible method for routine determination of Amisulbrom residues, which is vital for food safety and consumer protection (Ahn et al., 2014).
4. Environmental Fate and Behavior
Research on the hydrolysis of Amisulbrom in natural water systems investigated the effects of variables like pH and temperature. This study provided insights into the environmental behavior of Amisulbrom, including the identification of hydrolysis products and a proposed transformation mechanism. It was found that Amisulbrom hydrolyzes rapidly in alkaline conditions and that its hydrolysis products may be more toxic than the parent compound. This information is critical for understanding the potential environmental impact of Amisulbrom (Pang et al., 2020).
5. Agricultural Residue Dissipation and Risk Assessment
Studies on the dissipation pattern of Amisulbrom in crops like Korean melon and cucumber have been conducted to establish safe pre-harvest residue limits and assess consumer health risks. These studies utilized techniques like liquid chromatography and mass spectrometry for residue analysis. The findings aid in determining appropriate application rates and intervals for Amisulbrom to ensure consumer safety and compliance with maximum residue limits (Kabir et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(3-bromo-6-fluoro-2-methylindol-1-yl)sulfonyl-N,N-dimethyl-1,2,4-triazole-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFN5O4S2/c1-8-12(14)10-5-4-9(15)6-11(10)20(8)25(21,22)13-16-7-19(17-13)26(23,24)18(2)3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREATYVWRHIPIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1S(=O)(=O)C3=NN(C=N3)S(=O)(=O)N(C)C)C=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFN5O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058063 | |
Record name | Amisulbrom | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 0.11 g/L at 20 °C, pH 9, In hexane 0.2643; toluene 88.63; dichloromethane >250; acetone >250; ethyl acetate >250; methanol 10.11; octanol 2.599 (g/L at 20 °C) | |
Record name | Amisulbrom | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.61 at 20 °C | |
Record name | Amisulbrom | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.8X10-5 mPa /1.35X10-10 mm Hg/ at 25 °C | |
Record name | Amisulbrom | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Amisulbrom ... is an oomycete-specific fungicide which acts by inhibiting the mitochondrial respiration within the fungus target species. | |
Record name | Amisulbrom | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Amisulbrom | |
Color/Form |
Fine powder | |
CAS RN |
348635-87-0 | |
Record name | Amisulbrom | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348635-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amisulbrom [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0348635870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amisulbrom | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | amisulbrom (ISO); 3-(3-bromo-6-fluoro-2-methylindol-1-ylsulfonyl)-N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMISULBROM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM460IQC3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Amisulbrom | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
128.6-130.0 °C | |
Record name | Amisulbrom | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.